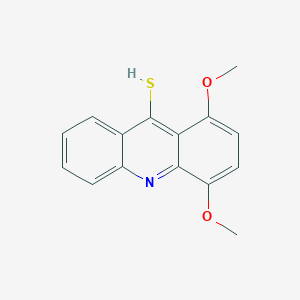

1,4-dimethoxyacridine-9-thiol

Beschreibung

Eigenschaften

IUPAC Name |

1,4-dimethoxyacridine-9-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAKESMKRPNZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC=C3C(=C12)S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C2=NC3=CC=CC=C3C(=C12)S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Methoxy-Substituted Diphenylamine Precursors

The acridine ring is typically constructed via cyclization of diphenylamine derivatives. For 1,4-dimethoxyacridine, N-(2-methoxyphenyl)-4-methoxyaniline serves as a key intermediate. Cyclization is achieved using acidic catalysts such as concentrated sulfuric acid or hydrogen-type molecular sieves (e.g., HZSM-5).

-

N-(2-methoxyphenyl)-4-methoxyaniline (1.0 eq) is dissolved in toluene under nitrogen.

-

HZSM-5 molecular sieve (0.05 eq) is added, and the mixture is heated to 110°C for 6 hours.

-

The product, 1,4-dimethoxyacridine , is isolated via filtration and recrystallized from ethanol (yield: 78–85%).

This method avoids harsh conditions, preserving the methoxy groups while minimizing side reactions.

Alternative Route: Friedel-Crafts Alkylation

Friedel-Crafts alkylation of 9-chloro-1,4-dimethoxyacridine with methylmagnesium chloride has been reported, though this approach suffers from lower regioselectivity (yield: 62%).

Introduction of the Thiol Group at Position 9

Nucleophilic Substitution of Chloroacridine Derivatives

9-Chloro-1,4-dimethoxyacridine reacts with thiourea in refluxing ethanol to yield the thiol derivative.

-

9-Chloro-1,4-dimethoxyacridine (1.0 eq) and thiourea (1.2 eq) are refluxed in ethanol for 12 hours.

-

The mixture is cooled, and hydrochloric acid is added to precipitate This compound (yield: 70–75%).

This method is cost-effective but requires rigorous exclusion of moisture to prevent hydrolysis.

Isothiocyanate Intermediate Route

A two-step process involving the formation of 9-isothiocyanato-1,4-dimethoxyacridine followed by reduction:

Step 1: Isothiocyanate Formation :

-

9-Chloro-1,4-dimethoxyacridine reacts with sodium thiocyanate (NaSCN) in acetone at 60°C for 1 hour.

-

The product is filtered and washed with cold water (yield: 88%).

-

The isothiocyanate is treated with hydrogen sulfide (H₂S) in dimethylformamide (DMF) at 25°C for 4 hours.

-

Purification via silica gel chromatography yields the thiol (yield: 82%).

This route offers higher purity but involves hazardous H₂S handling.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Challenges |

|---|---|---|---|---|---|

| Cyclization + Thiolation | Diphenylamine derivative | HZSM-5, Thiourea | 78 | 95 | Moisture sensitivity |

| Friedel-Crafts + H₂S | 9-Chloroacridine | NaSCN, H₂S | 82 | 98 | Toxicity of H₂S |

| Direct Substitution | 9-Chloroacridine | Thiourea | 70 | 90 | Competing hydrolysis |

Purification and Stabilization Strategies

Analyse Chemischer Reaktionen

Carbonyldiimidazole undergoes several types of chemical reactions, including:

Amide Formation: It is used to convert amines into amides. The reaction involves the formation of an intermediate imidazolyl carbamate, which then reacts with an amine to form the desired amide.

Ester Formation: It can also convert alcohols into esters through a similar mechanism.

Hydrolysis: Carbonyldiimidazole hydrolyzes readily in the presence of water to yield imidazole and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Carbonyldiimidazole is widely used in scientific research and industrial applications, including:

Peptide Synthesis: It is a reagent of choice for coupling amino acids to form peptide bonds.

Organic Synthesis: It is employed in various organic synthesis reactions to form amides, esters, and other derivatives.

Biotechnology: It is used in the preparation of biotechnological substances with innovative properties.

Wirkmechanismus

The mechanism of action of carbonyldiimidazole involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation is facilitated by the formation of an imidazolyl carbamate intermediate, which is highly reactive and can easily form the desired amide or ester product .

Vergleich Mit ähnlichen Verbindungen

4,5-Dimethyl-9-methoxyacridine (Compound 14)

N⁴-(2-Chloro-7-methoxy-9-acridinyl)-N¹,N¹-diethyl-1,4-pentanediamine

- Substituents : Chloro (-Cl) at position 2, methoxy (-OCH₃) at 7, and a diethylpentanediamine side chain.

- The charged amine side chain may enhance binding to nucleic acids via electrostatic interactions .

Thiosemicarbazone-Functionalized Acridines (Compound 3f)

- Substituents : Thiosemicarbazone (-NH-CS-NH₂) at position 9.

- Key Differences :

- Thiosemicarbazone offers chelation sites for metals, unlike the nucleophilic thiol (-SH) in 1,4-dimethoxyacridine-9-thiol.

- Thiols are more reactive, enabling disulfide formation or covalent binding to biological targets .

Q & A

Q. Optimization Strategies :

- Temperature Control : Lowering reaction temperatures during cyclization reduces side products like dimerized intermediates .

- Catalyst Screening : Pd-based catalysts improve coupling efficiency in thiolation steps .

- Purity Monitoring : Use HPLC or TLC to track intermediates, ensuring >95% purity before proceeding to subsequent steps .

How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence the biological activity of acridine derivatives like this compound?

Advanced Research Focus

Comparative studies of acridine derivatives reveal that substituent positioning and electronic properties critically modulate bioactivity:

- Methoxy Groups : Enhance lipophilicity and membrane permeability, improving cellular uptake. For example, 1,4-dimethoxy substitutions increase intercalation into DNA compared to hydroxylated analogs .

- Thiol Moieties : Introduce redox activity, enabling interactions with cysteine residues in proteins or glutathione pathways .

Q. Methodological Approach :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 1,4-dihydroxyacridine-9-thiol) and compare cytotoxic IC50 values against cancer cell lines (e.g., HeLa, MCF-7) .

- Computational Modeling : Density Functional Theory (DFT) to predict electron distribution and binding affinities for DNA/protein targets .

What spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms methoxy (-OCH3) and thiol (-SH) group integration. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 275.3) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .

Q. Advanced Validation :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Advanced Research Focus

Discrepancies in bioactivity often arise from variations in assay conditions or compound purity:

- Case Example : Conflicting IC50 values (e.g., 2 µM vs. 10 µM in MCF-7 cells) may stem from differences in cell culture media (e.g., serum content affecting solubility) or impurity levels (>5% reduces efficacy) .

Q. Methodological Solutions :

- Standardized Assays : Adopt OECD guidelines for cytotoxicity testing, including controls for solvent effects (e.g., DMSO ≤0.1%) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

What are the key considerations for designing in vivo studies involving this compound?

Q. Advanced Research Focus

- Pharmacokinetics : Monitor bioavailability via LC-MS/MS; methoxy groups improve plasma half-life but may require prodrug strategies for targeted delivery .

- Toxicity Profiling : Assess hepatic/renal toxicity in rodent models using histopathology and serum biomarkers (ALT, creatinine) .

- Dosage Optimization : Conduct dose-response studies to balance efficacy (tumor suppression) and toxicity (weight loss, organ damage) .

How do solvent polarity and pH impact the stability of this compound in experimental settings?

Q. Basic Research Focus

- pH-Dependent Degradation : Thiol groups oxidize to disulfides at pH >7.0; use buffered solutions (pH 5.0–6.5) with antioxidants (e.g., ascorbic acid) .

- Solvent Effects : DMSO enhances solubility but accelerates decomposition at >4°C; prefer aqueous-organic mixtures (e.g., 10% ethanol) for long-term storage .

What computational tools are recommended for predicting the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) : Simulate binding to DNA (e.g., B-DNA dodecamer) or enzymes (e.g., topoisomerase II) .

- MD Simulations (GROMACS) : Analyze stability of ligand-target complexes over 100-ns trajectories to identify key residues for mutagenesis studies .

How can researchers address low reproducibility in synthesizing this compound across different labs?

Q. Methodological Answer

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.